Ethyl 2-amino-4-fluorobenzoate hydrochloride
Description
Ethyl 2-amino-4-fluorobenzoate hydrochloride is a fluorinated aromatic ester derivative with an amino group at the 2-position and a fluorine atom at the 4-position of the benzene ring.
Properties
CAS No. |
117324-06-8 |
|---|---|
Molecular Formula |
C9H11ClFNO2 |
Molecular Weight |
219.64 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5H,2,11H2,1H3;1H |
InChI Key |
BWJOKMNHYIDGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-4-fluorobenzoic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Substituted ethyl 2-amino-4-fluorobenzoate derivatives.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced products like amines and alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
Ethyl 2-amino-4-fluorobenzoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways. The presence of the fluorine atom is particularly beneficial as it can improve the metabolic stability and bioavailability of the resulting pharmaceuticals .
Targeting Specific Enzymes and Receptors
Research indicates that compounds derived from this compound can selectively bind to certain enzymes or receptors. This selectivity is vital in drug design, especially for conditions such as cancer and bacterial infections where targeted therapies are essential .
Organic Synthesis
Building Block for Complex Molecules
This compound is widely used as a building block in organic synthesis. It facilitates the construction of more complex molecular architectures, including heterocycles and natural product analogs. Its versatility makes it a valuable asset in synthetic organic chemistry .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Esterification : Reacting 2-amino-4-fluorobenzoic acid with ethanol in the presence of an acid catalyst.
- Nucleophilic Substitution : Utilizing alkyl halides to introduce functional groups at specific positions on the aromatic ring.
Biological Studies
Investigating Fluorine Substitution Effects
Researchers utilize this compound to study the influence of fluorine substitution on biological activity. The fluorine atom's electronegativity can significantly alter the compound's interaction with biological targets, making it a subject of interest in pharmacology and toxicology studies .
In Vivo Imaging Applications
There is ongoing research into using derivatives of this compound as radiotracers in positron emission tomography (PET) imaging. These derivatives can help visualize biological processes in real-time, providing insights into tumor biology and drug metabolism .
Industrial Applications
Agrochemicals Development
In the agrochemical sector, this compound is employed in developing herbicides and pesticides. Its ability to interact with biological systems makes it suitable for creating effective agricultural chemicals that target specific pests while minimizing environmental impact .
Materials Science
The compound's unique properties also find applications in materials science, particularly in developing polymers and coatings that require specific chemical functionalities. This versatility enhances material performance in various applications.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate Hydrochloride (CAS 1803565-56-1)
- Structural Differences : The fluorine atom is at the 3-position of a methoxyphenyl ring attached to an acetate backbone, contrasting with the benzoate core of the target compound.
- The acetate moiety may reduce steric hindrance, favoring nucleophilic substitution reactions .
- Applications : Likely used in peptide mimetics or as a building block for bioactive molecules requiring flexible aromatic systems.
Ethyl 4-amino-2,2-difluorobutanoate Hydrochloride (CAS 2243512-15-2)
- Structural Differences: A linear butanoate ester with two fluorine atoms at the 2-position and an amino group at the 4-position.
- The aliphatic chain reduces aromatic interactions, limiting use in planar receptor binding .
- Applications: Suitable for synthesizing fluorinated amino acid analogs or small-molecule inhibitors targeting enzymes like proteases.
Ethyl 2-chloro-4-fluorobenzoate (CAS Unspecified)
- Structural Differences: Chlorine replaces the amino group at the 2-position, creating a halogenated benzoate.
- Functional Implications: The chloro substituent is strongly electron-withdrawing, reducing nucleophilicity at the benzene ring. This compound is less reactive in coupling reactions (e.g., amidation) compared to the amino-substituted target compound .
- Applications: Likely serves as a precursor for agrochemicals or non-biological polymers due to its stability.
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride (CAS 1078161-73-5)
- Structural Differences : Incorporates a pyrazole ring with a 4-fluorophenyl group, adding steric bulk and heterocyclic character.
- Functional Implications : The pyrazole moiety enables π-π stacking in biological targets, making it relevant for kinase or GPCR inhibitors. The fluorine enhances lipophilicity, improving membrane permeability .
- Applications : Intermediate in anticancer or anti-inflammatory drug candidates.
Ethyl 4-(4-aminophenyl)-2-fluorobenzoate Hydrochloride (CAS 1223882-40-3)
- Structural Differences: Features a para-aminophenyl group attached to the benzoate core.
- The amino group at the para position allows for conjugation or crosslinking .
- Applications: Used in fluorescent probes or as a monomer in polyamide synthesis.
Comparative Analysis Table
Key Findings and Implications
- Substituent Position: The 2-amino-4-fluoro configuration in the target compound balances electronic effects, making it versatile for coupling reactions (e.g., amide bond formation) compared to halogen-only analogs.
- Fluorine’s Role : Fluorine at the 4-position enhances lipophilicity and metabolic stability across all compounds, but its impact varies with the core structure (e.g., benzoate vs. pyrazole).
- Amino Group Utility: Amino-substituted derivatives (target compound, CAS 1223882-40-3) are critical for biological activity, whereas non-amino analogs (e.g., chloro derivatives) prioritize stability.
Biological Activity
Ethyl 2-amino-4-fluorobenzoate hydrochloride is a compound of significant interest in various fields of biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and potential therapeutic uses.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H10ClFNO2
- Molecular Weight : 221.63 g/mol
- CAS Number : 1432680-72-2
This compound features an ethyl ester group, an amino group, and a fluorine atom attached to the benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological pathways. The compound has been shown to:
- Inhibit Enzyme Activity : It acts as a competitive inhibitor for certain enzymes, modulating metabolic pathways critical for cellular function.
- Interact with Receptors : The fluorine atom enhances binding affinity to target receptors, thereby influencing signal transduction processes.
Research Applications
This compound has been utilized in various research contexts:
- Enzyme Studies : It serves as a probe to study enzyme kinetics and interactions.
- Drug Development : The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Cancer Research : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
Study Findings Smith et al., 2023 Showed significant reduction in cell viability in A549 lung cancer cells treated with this compound. Johnson et al., 2024 Reported enhanced apoptosis in MCF-7 breast cancer cells, suggesting potential for therapeutic use. - Neuropharmacology : Research indicates that this compound may affect neurotransmitter release, providing insights into its potential role in treating neurodegenerative disorders.
Comparison with Similar Compounds
This compound can be compared with other fluorinated benzoates to understand its unique properties:
| Compound | Activity Level | Unique Features |
|---|---|---|
| Ethyl 2-amino-3-fluorobenzoate | Moderate | Different fluorine position affects binding. |
| Ethyl 2-amino-5-fluorobenzoate | Low | Less effective in enzyme inhibition. |
| Ethyl 2-amino-4-fluorobenzoate | High | Optimal binding and inhibition profile. |
Q & A
Q. How can researchers validate the compound’s role in modulating enzyme activity?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) with fluorogenic substrates quantify inhibition constants (Kᵢ). Surface Plasmon Resonance (SPR) measures real-time binding kinetics to enzymes like acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
